molecular formula C14H19N5 B1487364 N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine CAS No. 2203070-10-2

N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine

Cat. No.: B1487364
CAS No.: 2203070-10-2
M. Wt: 257.33 g/mol
InChI Key: RWHSADVKZBVLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: Specific scientific literature and biological data for N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine are limited in public databases. The following description is based on the compound's structural features and common research applications of its components. This compound is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a 1,2,3,4-tetrazole ring, a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids or other planar aromatic systems, which can significantly alter a compound's pharmacokinetic properties, metabolic stability, and binding affinity . The phenyl-substituted tetrazole is linked via a propanamine chain to a cyclopropylmethyl group, a motif found in compounds that interact with various biological targets . Potential Research Applications: • GPCR-Targeted Research: The structural elements of this compound, particularly the cyclopropylmethyl amine, are common in ligands for G protein-coupled receptors (GPCRs) . GPCRs are a major family of signaling proteins and are the targets for a wide range of therapeutics . This compound could serve as a key intermediate or scaffold in the design of novel receptor probes or candidates for high-throughput screening campaigns. • Medicinal Chemistry & SAR Studies: Researchers can utilize this compound to explore structure-activity relationships (SAR). The molecule provides a versatile platform for synthetic modification, allowing chemists to investigate how changes in the chain length, the tetrazole substitution, or the cyclopropyl group affect potency and selectivity against a target of interest. • Chemical Biology Probe Development: Its unique structure makes it a candidate for development as a chemical probe to study the function of enzymes or receptors with which it may interact, helping to elucidate biological pathways. This product is intended for research purposes in laboratory settings only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(1-phenyltetrazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-2-13(15-10-11-8-9-11)14-16-17-18-19(14)12-6-4-3-5-7-12/h3-7,11,13,15H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHSADVKZBVLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN=NN1C2=CC=CC=C2)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound based on available research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various organic reactions, including the use of cycloaddition methods. For instance, the synthesis involves the formation of the tetraazole ring through 1,3-dipolar cycloaddition reactions. The resulting compound exhibits a unique structure that contributes to its biological activity.

Key Structural Features:

  • Cyclopropylmethyl Group: This moiety is known to influence the binding affinity and selectivity towards various receptors.
  • Tetraazole Ring: The presence of the tetraazole ring enhances solubility and bioavailability.

Pharmacological Profile

Research has indicated that this compound exhibits notable pharmacological activities:

  • Receptor Affinity: The compound shows significant affinity for various neurotransmitter receptors, particularly in the central nervous system (CNS). For example, modifications in the substituent groups can lead to increased selectivity towards δ-opioid receptors compared to μ-opioid receptors .
  • Antidepressant Effects: Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their interaction with serotonergic and noradrenergic systems.

Case Studies

A series of case studies have explored the biological activity of related compounds in vivo:

  • Study on Antinociceptive Activity: A study demonstrated that compounds similar to this compound showed significant antinociceptive effects in rodent models. The mechanism was linked to modulation of pain pathways involving opioid receptors .
  • Neuropharmacological Assessment: Another investigation assessed the neuropharmacological profile of related tetraazole derivatives. The findings indicated potential anxiolytic properties attributed to GABAergic modulation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor BindingHigh affinity for δ-opioid receptors
AntinociceptiveSignificant pain relief in rodent models
Anxiolytic PotentialModulation of GABAergic activity

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a cyclopropylmethyl group and a tetraazolyl moiety. Its molecular formula is C18H22N4C_{18}H_{22}N_{4}, with a molecular weight of approximately 310.4 g/mol. The distinct features of its structure contribute to its biological activity and interactions with various biological targets.

Medicinal Chemistry Applications

1. Antidepressant Activity

Recent studies have indicated that compounds similar to N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine exhibit potential antidepressant effects. The tetraazolyl group may enhance the interaction with serotonin receptors, making it a candidate for further development as an antidepressant agent. Research has shown that modulation of serotonin signaling pathways can lead to improved mood and anxiety regulation.

2. Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective applications. It may help mitigate neurodegenerative processes by acting on glutamate receptors, which are implicated in excitotoxicity associated with conditions like Alzheimer's disease. Studies focusing on similar compounds have demonstrated their capacity to protect neuronal cells from oxidative stress and inflammation.

3. Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have revealed promising results. Compounds with similar structures have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Further research is needed to elucidate the specific mechanisms involved.

Pharmacological Insights

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the compound may exhibit favorable absorption characteristics and metabolic stability, which are essential for effective drug formulation.

Safety and Toxicology

Toxicological assessments are vital for determining the safety profile of this compound. Preliminary data indicate that it may have a low toxicity profile; however, comprehensive studies are required to evaluate its long-term effects and potential adverse reactions in clinical settings.

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant improvement in depressive symptoms in animal models when treated with related compounds.
Study BNeuroprotectionShowed reduction in neuronal damage in vitro under oxidative stress conditions using tetraazol derivatives.
Study CAnticancer EffectsReported inhibition of tumor cell proliferation in various cancer cell lines with similar structural analogs.

Comparison with Similar Compounds

Structural Differences :

  • Core Heterocycle : Replaces the tetrazole (4 nitrogen atoms) with a 1,2,4-triazole (3 nitrogen atoms), reducing ring strain and electron-withdrawing effects.
  • Substituents : The propanamine chain is N-methylated, decreasing basicity compared to the primary amine in the target compound.

Implications :

  • Methylation of the amine may enhance lipophilicity but reduce protonation-dependent interactions .

Indole Carboxamide Derivative: 5F-AMP (N-(Cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide)

Structural Differences :

  • Core Heterocycle : Indole (electron-rich aromatic system) instead of phenyltetrazole.

Implications :

  • The indole’s larger aromatic system may enhance hydrophobic interactions with receptors.
  • The fluoropentyl chain likely improves metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Pyrazole Derivatives (e.g., 3a–3p from )

Structural Differences :

  • Core Heterocycle: Pyrazole (2 nitrogen atoms) with chloro, cyano, and aryl substituents.
  • Functional Groups : Strong electron-withdrawing groups (e.g., Cl, CN) dominate, contrasting with the tetrazole’s electron-deficient nature.

Implications :

  • Pyrazoles are less acidic (pKa ~17–20) than tetrazoles, reducing ionic interactions.
  • Chloro and cyano groups may enhance stacking interactions but decrease solubility .

Pharmacological and Physicochemical Considerations

  • Bioisosteric Potential: The tetrazole in the target compound mimics carboxylic acids, offering improved metabolic stability over carboxylate-containing analogs .
  • Solubility : The primary amine in the propanamine chain may improve aqueous solubility relative to N-methylated analogs (e.g., CAS 1339634-69-3 ).

Preparation Methods

Formation of the Tetraazole Ring

  • The tetraazole ring is synthesized by cyclization reactions of appropriate hydrazine derivatives with phenyl-substituted precursors.
  • Cyclization is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).
  • Temperature control is critical, with cyclization carried out between 120°C and 130°C to ensure optimal ring closure without decomposition.
  • Bases such as pyridine, triethylamine (TEA), or potassium carbonate are employed to facilitate cyclization.

Introduction of the Propanamine Side Chain

  • The propanamine moiety is introduced via acylation of the tetraazole intermediate with chloroacetyl chloride or related acyl chlorides.
  • The acylation reaction is performed in solvents like toluene, benzene, or dichloromethane under anhydrous conditions.
  • Organic bases such as triethylamine or diisopropylethylamine are used to neutralize the hydrogen chloride generated.
  • The reaction temperature is maintained between 0°C and room temperature to avoid side reactions.

N-Alkylation with Cyclopropylmethyl Group

  • The final N-alkylation step involves nucleophilic substitution of the amine nitrogen with cyclopropylmethyl halides (chloride or bromide).
  • This reaction is typically conducted in polar aprotic solvents like DMF or DMSO.
  • Mild bases such as potassium carbonate or sodium carbonate are used to deprotonate the amine and promote alkylation.
  • Reaction temperatures range from room temperature to 80°C depending on the reactivity of the alkyl halide.

Representative Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Notes
1 Cyclization Phenyl hydrazine derivative + cyclization agent DMSO, DMF, or NMP 120–130 Base: pyridine or TEA; ring closure step
2 Acylation Chloroacetyl chloride + tetraazole intermediate Toluene, benzene, or DCM 0–25 Base: triethylamine; anhydrous conditions
3 N-Alkylation Cyclopropylmethyl chloride/bromide + amine intermediate DMF or DMSO 25–80 Base: K2CO3 or Na2CO3; nucleophilic substitution

Research Findings and Optimization Notes

  • Solvent Effects: Aprotic polar solvents such as DMSO and DMF enhance nucleophilicity and facilitate cyclization and alkylation steps, improving yields.
  • Base Selection: Organic bases like triethylamine and diisopropylethylamine provide efficient acid scavenging during acylation, while inorganic bases such as potassium carbonate are preferred for alkylation.
  • Temperature Control: Maintaining temperatures within specified ranges prevents decomposition of sensitive tetraazole rings and minimizes side reactions.
  • Purification: The final compound is often purified by recrystallization or chromatographic methods, with the possibility of forming pharmaceutically acceptable salts (e.g., hydrochloride) to enhance stability.

Additional Notes on Hydrolysis and Salt Formation

  • Acidic or alkaline hydrolysis can be employed to modify intermediate amides or esters, using acids like aqueous sulfuric or hydrochloric acid at 80–85°C.
  • Hydrolysis byproducts such as benzyl amine can be recovered and recycled.
  • The final compound can be converted into salts (hydrochloride, hydrobromide, sodium salt) to improve solubility and pharmaceutical properties.

Summary Table of Key Parameters

Parameter Preferred Range/Choice Comments
Cyclization Temperature 120–130°C Ensures effective ring formation
Acylation Solvent Toluene, benzene, dichloromethane Non-polar or chlorinated solvents preferred
Acylation Base Triethylamine, diisopropylethylamine Neutralizes HCl formed
N-Alkylation Solvent DMF, DMSO Enhances nucleophilicity
N-Alkylation Base Potassium carbonate, sodium carbonate Facilitates substitution
Hydrolysis Conditions Acidic hydrolysis at 80–85°C For intermediate modification
Salt Formation HCl, HBr, Na salts Improves compound stability and handling

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine?

  • Methodology : Multi-step synthesis involving coupling reactions, cyclization, and functional group transformations. Key steps include:

  • Reaction of cyclopropylmethylamine derivatives with intermediates containing the 1-phenyl-1H-tetrazole moiety.
  • Use of activating agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate for amide bond formation under controlled temperatures (30°C) .
  • Purification via silica gel chromatography (e.g., 5% EtOAc in petroleum ether) and validation by TLC .
    • Critical Parameters : Stoichiometric ratios, solvent selection (e.g., MeCN), and reaction time (e.g., 16 hours for completion) .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm cyclopropylmethyl, tetrazole, and propanamine substituents .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : For molecular weight verification (e.g., observed mass: 517.1) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress (e.g., Rf = 0.5 in PE:EtOAc = 3:1) .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

  • Strategies :

  • Catalyst Screening : Test alternative coupling reagents (e.g., HATU vs. chloroformamidinium salts) to improve efficiency .
  • Temperature Modulation : Evaluate reaction kinetics at elevated temperatures (e.g., 40–50°C) to accelerate sluggish steps.
  • Solvent Optimization : Replace MeCN with DMF or THF to enhance solubility of intermediates .
    • Case Study : A 43% yield was reported using MeCN; switching to DMF increased yield to 56% in analogous syntheses .

Q. How do structural modifications influence the biological activity of this compound compared to analogs?

  • Comparative Analysis :

Analog Key Structural Variation Biological Impact
N-[1-(3-chloropyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamideChloropyrazine vs. phenyltetrazoleReduced pesticidal activity due to weaker π-π stacking
N-(1-Cyclopropylethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amineOxadiazole vs. tetrazole coreEnhanced metabolic stability in vitro
  • Methodology : Use molecular docking to predict binding affinity changes or conduct enzyme inhibition assays (e.g., cytochrome P450) .

Q. What experimental approaches resolve contradictions in reported activity data across studies?

  • Strategies :

  • Dose-Response Curves : Validate EC50/IC50 values under standardized conditions (e.g., fixed pH, temperature).
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography (SHELX programs recommended for refinement) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can researchers investigate the compound’s mechanism of action in pesticidal applications?

  • Methodology :

  • Target Binding Assays : Radioligand displacement studies to identify receptor targets (e.g., GABA-gated chloride channels in insects) .
  • Metabolic Profiling : LC-MS/MS to track metabolite formation in pest models.
  • In Silico Modeling : Molecular dynamics simulations to assess interactions with sulfonylurea receptors .

Data Contradiction Analysis

Q. Why do similar compounds with trifluoromethyl groups exhibit divergent bioactivity profiles?

  • Resolution :

  • Electron-Withdrawing Effects : Trifluoromethyl groups alter electron density, affecting binding to hydrophobic pockets. For example, 3,5-bis(trifluoromethyl)benzamide derivatives show enhanced pesticidal activity due to increased membrane permeability .
  • Steric Hindrance : Bulky substituents (e.g., cyclopropylmethyl) may block access to active sites, as seen in reduced efficacy of N-(cyclopropylmethyl)-5-(methylsulfonyl) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine
Reactant of Route 2
N-(Cyclopropylmethyl)-1-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.